molecular formula C7H11NO2S2 B2515008 N-(2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 1251609-76-3

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No. B2515008
CAS RN: 1251609-76-3
M. Wt: 205.29
InChI Key: CKGKOXBALPWRKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including “N-(2-(thiophen-3-yl)ethyl)methanesulfonamide”, often involves heterocyclization of various substrates . For instance, a study reported the synthesis of novel quinolone agents bearing an “N-[2-(thiophen-3-yl)ethyl] piperazinyl” moiety in the 7-position of the quinolone ring .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(thiophen-3-yl)ethyl)methanesulfonamide, also known as N-[2-(thiophen-3-yl)ethyl]methanesulfonamide, focusing on six unique applications:

Antibacterial Agents

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide has shown promising antibacterial properties. Research indicates that thiophene derivatives, including this compound, can inhibit the growth of various bacterial strains. This makes it a potential candidate for developing new antibacterial drugs, especially in the face of rising antibiotic resistance .

Antifungal Agents

This compound has also been explored for its antifungal activities. Studies have demonstrated its effectiveness against several fungal pathogens, making it a valuable asset in the development of antifungal medications. Its ability to disrupt fungal cell membranes and inhibit fungal growth is particularly noteworthy .

Organic Semiconductors

Thiophene derivatives are well-known for their applications in organic electronics. N-(2-(thiophen-3-yl)ethyl)methanesulfonamide can be used in the fabrication of organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are crucial for the advancement of flexible and wearable electronic devices .

Corrosion Inhibitors

The compound has potential applications as a corrosion inhibitor. Thiophene-based molecules are often used to protect metals from corrosion in various industrial settings. The presence of the thiophene ring in N-(2-(thiophen-3-yl)ethyl)methanesulfonamide enhances its ability to form a protective layer on metal surfaces, thereby preventing corrosion .

Anti-inflammatory Agents

Research has shown that thiophene derivatives possess significant anti-inflammatory properties. N-(2-(thiophen-3-yl)ethyl)methanesulfonamide could be developed into anti-inflammatory drugs, providing relief for conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory enzymes and cytokines .

Anticancer Agents

The compound has been investigated for its potential anticancer properties. Thiophene derivatives are known to interfere with cancer cell proliferation and induce apoptosis (programmed cell death). N-(2-(thiophen-3-yl)ethyl)methanesulfonamide could be a promising candidate for developing new anticancer therapies, targeting various types of cancer cells .

properties

IUPAC Name

N-(2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c1-12(9,10)8-4-2-7-3-5-11-6-7/h3,5-6,8H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGKOXBALPWRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide

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